molecular formula C27H31FN4O8 B12470250 but-2-enedioic acid;5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide

but-2-enedioic acid;5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B12470250
M. Wt: 558.6 g/mol
InChI Key: PQPBIMIFGPFTNF-UHFFFAOYSA-N
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Description

The compound but-2-enedioic acid;5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide is a multifunctional molecule featuring:

  • A pyrrole-3-carboxamide core with 2,4-dimethyl substituents.
  • A (5-fluoro-2-oxo-1H-indol-3-ylidene)methyl group at position 5 of the pyrrole ring.
  • An N-(2-hydroxy-3-morpholin-4-ylpropyl) side chain.
  • A but-2-enedioic acid counterion (maleic or fumaric acid, depending on stereochemistry; see for nomenclature).

Properties

IUPAC Name

but-2-enedioic acid;5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4.C4H4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28;5-3(6)1-2-4(7)8/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPBIMIFGPFTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the carbonyl groups can produce corresponding alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, the compound has shown potential as a tyrosine kinase inhibitor, targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinases. This makes it a candidate for the development of new therapeutic agents for diseases such as cancer .

Industry

In the industrial sector, the compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of but-2-enedioic acid;5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. As a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in the treatment of certain cancers .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Compound Name / ID Core Structure Substituents Functional Groups Key Differences Source
Target Compound Pyrrole-3-carboxamide 2,4-dimethyl; (5-fluoro-2-oxo-indol-3-ylidene)methyl; N-(2-hydroxy-3-morpholin-4-ylpropyl) Amide, morpholine, indole Reference compound
MM3568.04 (5-[(Z)-(5-Fluoro-2-oxo-indolin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid) Pyrrole-3-carboxylic acid 2,4-dimethyl; (5-fluoro-2-oxo-indolin-3-ylidene)methyl Carboxylic acid, indole Carboxylic acid replaces carboxamide; lacks morpholinylpropyl chain
MM3568.03 (N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide) Pyrrole-3-carboxamide 2,4-dimethyl; 5-formyl Amide, diethylaminoethyl Formyl group replaces indolylidene; diethylaminoethyl side chain instead of morpholinylpropyl
1059174-99-0 (R,E)-1-(3-(3-bromo-4-fluorophenyl)acryloyl)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)pyrrolidine-2-carboxamide Pyrrolidine-2-carboxamide 5-fluoroindole ethyl; bromo-fluorophenyl acryloyl Amide, indole, aryl Pyrrolidine core vs. pyrrole; bromo-fluorophenyl acryloyl substituent

Research Findings and Implications

A. Impact of Core Structure
  • The pyrrole-3-carboxamide core in the target compound is distinct from the pyrrolidine-2-carboxamide in 1059174-99-0. Pyrrole’s aromaticity may enhance π-π stacking with biological targets compared to pyrrolidine’s flexibility.
B. Role of Indole Modifications
  • The (5-fluoro-2-oxo-1H-indol-3-ylidene)methyl group in the target compound shares similarities with MM3568.04 but adopts a Z-configuration (evident in MM3568.04). This planar structure likely improves hydrophobic interactions in binding pockets.
C. Side Chain Variations
  • The N-(2-hydroxy-3-morpholin-4-ylpropyl) side chain introduces both hydrophilicity (hydroxy and morpholine groups) and conformational rigidity.
D. Counterion Effects
  • The but-2-enedioic acid counterion (likely maleic or fumaric acid) may influence solubility and crystallinity. Maleic acid (Z-configuration) is more acidic than fumaric acid (E-configuration), which could affect salt stability.

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